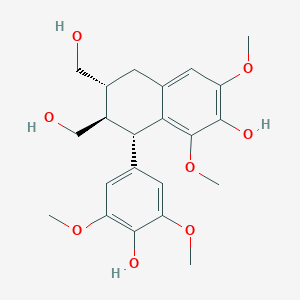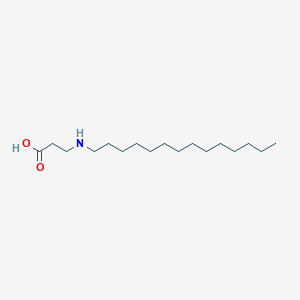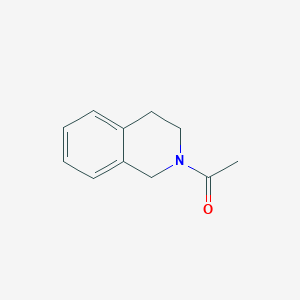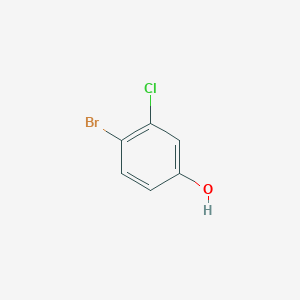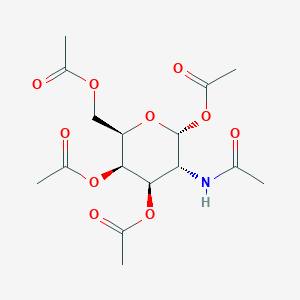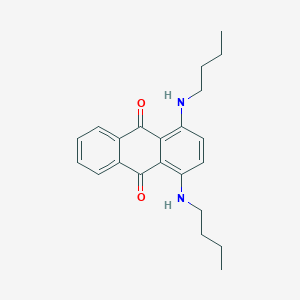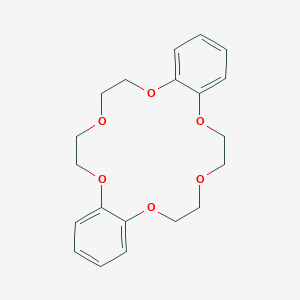
Ekatetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ekatetrone is a novel chemical compound that has gained much attention in the scientific community due to its unique properties and potential applications. It is a member of the class of compounds known as tetrazoles, which are characterized by their five-membered ring structure containing four nitrogen atoms and one carbon atom. Ekatetrone is of particular interest due to its potential as a therapeutic agent in various disease states, including cancer, inflammation, and neurodegeneration. In
Mécanisme D'action
The mechanism of action of Ekatetrone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Specifically, Ekatetrone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Ekatetrone has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer cell growth and survival. Furthermore, Ekatetrone has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Ekatetrone has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, which contribute to the development of inflammation. Additionally, Ekatetrone has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, Ekatetrone has been shown to protect neurons from oxidative stress and other forms of damage, preserving their function and preventing neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ekatetrone is its versatility in various disease states. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for a variety of therapeutic applications. Additionally, Ekatetrone has been shown to have low toxicity and excellent bioavailability, making it a safe and effective treatment option.
One limitation of Ekatetrone is its relatively recent discovery, which means that there is still much to learn about its mechanism of action and potential applications. Additionally, the synthesis of Ekatetrone can be challenging, requiring specialized equipment and expertise. Finally, there is a need for further research to determine the optimal dosage and administration of Ekatetrone in various disease states.
Orientations Futures
There are many future directions for research on Ekatetrone. One area of interest is the development of novel Ekatetrone derivatives with improved efficacy and specificity. Additionally, further research is needed to determine the optimal dosage and administration of Ekatetrone in various disease states. Furthermore, there is a need for clinical trials to determine the safety and efficacy of Ekatetrone in humans. Finally, there is a need for further research to elucidate the mechanism of action of Ekatetrone and its potential applications in other disease states.
Applications De Recherche Scientifique
Ekatetrone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, Ekatetrone has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer therapy. Furthermore, Ekatetrone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
12794-19-3 |
|---|---|
Nom du produit |
Ekatetrone |
Formule moléculaire |
C19H13NO7 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide |
InChI |
InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22) |
Clé InChI |
QZENCFIHIPLZMU-UHFFFAOYSA-N |
SMILES |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
SMILES canonique |
C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O |
Autres numéros CAS |
12794-19-3 |
Synonymes |
1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone ekatetrone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






